7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C22H12F3NO5 and a molecular weight of 427.34 g/mol . This compound is known for its unique structural features, including a chromenone core substituted with nitro, trifluoromethyl, and phenoxy groups. It is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The nitrated phenol is then coupled with 4-phenyl-2H-chromen-2-one under basic conditions to form the desired product.
Industrial Production Methods
Continuous flow nitration processes and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-chromen-2-one
- 7-methoxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
- 7-hydroxy-3-phenoxy-2-trifluoromethyl-chromen-4-one
Uniqueness
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H12F3NO5 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H12F3NO5/c23-22(24,25)14-6-9-19(18(10-14)26(28)29)30-15-7-8-16-17(13-4-2-1-3-5-13)12-21(27)31-20(16)11-15/h1-12H |
InChI Key |
QKYIGIHNYQOENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.